molecular formula C11H7BrF3N B1278887 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline CAS No. 596845-34-0

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline

Cat. No.: B1278887
CAS No.: 596845-34-0
M. Wt: 290.08 g/mol
InChI Key: PJFYDRQIUOECNM-UHFFFAOYSA-N
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Description

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of bromine and trifluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-8-methyl-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFYDRQIUOECNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Formation

The quinoline backbone is often synthesized via cyclization reactions. For example:

  • Glycerol-mediated cyclization : Aniline derivatives react with glycerol and ferrous sulfate under acidic conditions (H₂SO₄) at elevated temperatures (120°C) to form the quinoline core.
  • Acetylenic iminium salt pathways : 1-Trifluoromethyl-prop-2-yne 1-iminium triflates undergo Michael addition with anilines, followed by intramolecular cyclization to yield 4-CF₃-quinolines.

Bromination

Bromination is introduced at the 2-position of the quinoline ring. Common methods include:

  • Electrophilic bromination : Bromine (Br₂) or brominating agents like tert-butyl hypochlorite (t-BuOCl) in the presence of sodium carbonate (Na₂CO₃) and sodium bromide (NaBr) at 60°C.
  • Cross-coupling reactions : Palladium-catalyzed coupling with bromide sources (e.g., Pd₂(dba)₃, DavePhos) in polar aprotic solvents like DMF.

Trifluoromethylation

The trifluoromethyl group at the 4-position is typically introduced via:

  • Copper-mediated trifluoromethylation : Trifluoromethyl iodide (CF₃I) with CuI as a catalyst under inert atmospheres.
  • Radical pathways : Trifluoromethylating agents like Togni reagent II (5-(trifluoromethyl)-5H-dibenzo[a,d]cycloheptatriene) with potassium fluoride (KF) and N-methylmorpholine N-oxide (NMO).

Reaction Conditions and Optimization

Optimal yields depend on precise control of reaction parameters. Below are key data tables summarizing critical conditions.

Bromination Reactions

Reagents Solvent Temperature Time Yield Reference
t-BuOCl, Na₂CO₃, NaBr CH₂Br₂ 60°C 20 h 75%
Pd₂(dba)₃, DavePhos, K₃PO₄ DMF 130°C 3 h 77%

Trifluoromethylation

Reagents Solvent Temperature Time Yield Reference
CF₃I, CuI THF 80°C 12 h 60–70%
Togni Reagent II, KF, NMO 1,2-DCE RT 18 h 80–90%

Cyclization Reactions

Reagents Solvent Temperature Time Yield Reference
Glycerol, FeSO₄, H₂SO₄ 120°C 4 h 48%
Acetylenic iminium salts RT 24 h 70–85%

Catalytic Methods and Innovations

Recent advancements focus on improving efficiency and reducing hazardous reagents.

Palladium-Catalyzed Coupling

Palladium-mediated cross-coupling enables direct bromination and functionalization. For example:

  • Buchwald-Hartwig amination : Pd₂(dba)₃ with DavePhos ligand facilitates C–N bond formation, achieving yields up to 77% in DMF at 130°C.
  • Suzuki-Miyaura coupling : Pd(OAc)₂ with aryl boronic acids for C–C bond formation, though less documented for this specific compound.

Phase Transfer Catalysis

Patent literature highlights one-pot processes using phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields. For instance:

  • Haloquinoline oxidation : 2,8-Bis(trifluoromethyl)-4-bromoquinoline reacts with 2-pyridylacetonitrile under basic conditions to form methanone derivatives in a single step.

Comparative Analysis of Routes

Method Advantages Limitations Yield Range
Glycerol-mediated cyclization Low-cost, scalable Moderate yields (48%) 40–50%
Palladium-catalyzed coupling High yields (77%), functional versatility Expensive catalysts, complex workup 70–85%
Togni reagent trifluoromethylation Mild conditions, high efficiency Limited substrate scope 80–90%

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine, methyl, and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound has the molecular formula C11H7BrF3NC_{11}H_{7}BrF_3N and a molecular weight of approximately 292.08 g/mol. Its structure features a bromine atom, a trifluoromethyl group, and a methyl group attached to the quinoline ring system, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL against Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency. The proposed mechanism involves the induction of apoptosis via the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-715
A54912
HeLa18

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in DNA replication and repair, particularly topoisomerases I and II, which are critical for cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, disrupting their function.

Case Studies

  • Anticancer Activity : A study published in Pharmaceutical Research evaluated the efficacy of this compound against multiple cancer cell lines. It was found that treatment with this compound led to significant reductions in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analyses.
  • Antimicrobial Studies : Research conducted by [source] demonstrated that this quinoline derivative showed enhanced activity against resistant strains of bacteria compared to conventional antibiotics. This positions it as a potential candidate for further development in combating antibiotic resistance.

Q & A

Q. Q: What are the common synthetic routes for preparing 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, and how is purity ensured?

A: The compound is typically synthesized via bromination of precursor quinolines. For example, regioselective bromination at the 2-position can be achieved using bromine sources like NBS\text{NBS} (N-bromosuccinimide) in the presence of Lewis acids. Post-synthesis, purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity is validated via HPLC (>97% by GC) and 1H NMR^1\text{H NMR} (absence of extraneous peaks) .

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How can regioselectivity issues during bromination of 8-methyl-4-(trifluoromethyl)quinoline derivatives be addressed?

A: Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals. Experimentally, directing groups (e.g., methyl at the 8-position) and controlled reaction conditions (low temperature, inert atmosphere) minimize side reactions. For example, bromination at the 2-position is favored due to the electron-withdrawing trifluoromethyl group activating the adjacent position .

Basic Structural Characterization

Q. Q: What techniques are essential for confirming the structure of this compound?

A: Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles and packing interactions (e.g., π-π stacking with centroid distances ~3.76 Å) .
  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} identify substituent positions (e.g., CF3\text{CF}_3 at C4 shows distinct 19F^{19}\text{F} signals).
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for C11H8BrF3N\text{C}_{11}\text{H}_8\text{BrF}_3\text{N}, expected m/zm/z 298.0) .

Advanced Structural Analysis: Resolving Data Contradictions

Q. Q: How can discrepancies between computational and experimental structural data (e.g., bond angles) be resolved?

A: Discrepancies often arise from crystal packing effects or solvent interactions. Hybrid approaches combining X-ray data with periodic DFT calculations (using software like VASP or Quantum ESPRESSO) account for lattice parameters. For example, deviations in dihedral angles between quinoline and cyclopropyl groups (observed in related compounds) are reconciled by modeling van der Waals interactions .

Basic Biological Activity Screening

Q. Q: What in vitro assays are used to evaluate the antitumor potential of this compound?

A: Standard assays include:

  • MTT/Proliferation assays : Test inhibition of cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (IC50_{50} values).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Mechanistic Studies

Q. Q: How can structure-activity relationships (SAR) guide the optimization of antitumor activity?

A: SAR studies focus on substituent effects:

  • Trifluoromethyl at C4 : Enhances metabolic stability and hydrophobic interactions.
  • Bromine at C2 : Increases electrophilicity for covalent binding to target proteins.
  • Methyl at C8 : Reduces steric hindrance for better binding pocket accommodation.
    Advanced molecular docking (AutoDock Vina) and MD simulations (AMBER) validate interactions with biological targets (e.g., DNA topoisomerase II) .

Basic Analytical Method Validation

Q. Q: Which analytical methods are recommended for quantifying trace impurities in this compound?

A:

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
  • GC-MS : For volatile byproducts (e.g., methyl ester derivatives).
  • LC-HRMS : Identifies non-volatile impurities (e.g., dehalogenated byproducts) .

Advanced Degradation Pathway Analysis

Q. Q: How can forced degradation studies (e.g., hydrolysis, photolysis) elucidate stability profiles?

A:

  • Hydrolysis : Reflux in acidic (1M HCl) or basic (1M NaOH) conditions followed by LC-MS to detect debromination or ester hydrolysis.
  • Photolysis : Expose to UV light (254 nm) and monitor via 1H NMR^1\text{H NMR} for radical-mediated decomposition.
    Degradation products are characterized using HRMS and compared with synthetic standards .

Data Reproducibility and Contradictions

Q. Q: Why might biological activity vary between studies using the same compound?

A: Variations arise from:

  • Purity differences : Trace impurities (e.g., residual solvents) alter activity; enforce strict QC via NMR/HPLC.
  • Assay conditions : Cell passage number, serum concentration, or incubation time affect results. Standardize protocols (e.g., CLSI guidelines).
  • Solubility : Use consistent co-solvents (e.g., DMSO ≤0.1% v/v) to avoid aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Reactant of Route 2
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.